molecular formula C12H17N B13053496 (S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13053496
M. Wt: 175.27 g/mol
InChI Key: GHAQMJCDRSTETR-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral tetrahydronaphthalene derivative featuring methyl substituents at positions 5 and 6 and a primary amine at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors. One common method involves the reduction of a corresponding ketone or aldehyde precursor, followed by amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may involve reagents like ammonia or primary amines under catalytic hydrogenation conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors for the reduction and amination steps, which allow for better control over reaction conditions and higher yields. Catalysts such as palladium on carbon (Pd/C) or Raney nickel may be employed to facilitate the hydrogenation process.

Chemical Reactions Analysis

Types of Reactions

(S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Saturated amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Medicinal Chemistry

Neuropharmacology
(S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine has been investigated for its potential neuropharmacological effects. Its structure suggests that it may interact with neurotransmitter systems in the brain. Studies have indicated that similar tetrahydronaphthalene derivatives can exhibit activity as selective serotonin reuptake inhibitors (SSRIs) or as modulators of other neurotransmitter receptors. This opens avenues for research into its efficacy in treating mood disorders and anxiety-related conditions.

Anticancer Properties
Recent studies have highlighted the potential of tetrahydronaphthalene derivatives in cancer therapy. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of apoptotic pathways. The specific application of this compound in this context remains to be fully elucidated but presents a promising area for future research.

Materials Science

Polymer Chemistry
this compound can serve as a monomer or a functional additive in polymer synthesis. Its unique structure allows it to enhance the mechanical properties and thermal stability of polymers. Research into polymer composites incorporating this compound may lead to the development of advanced materials with tailored properties for applications in coatings, adhesives, and structural components.

Hydrogels
The integration of this compound into hydrogel formulations has been explored for biomedical applications. Hydrogels incorporating this compound can provide a matrix for controlled drug release or serve as scaffolds for tissue engineering. The ability to modify the physical properties of hydrogels by incorporating such compounds enhances their applicability in regenerative medicine.

Environmental Applications

Bioremediation
The compound's structural characteristics suggest potential use in environmental applications such as bioremediation. Research indicates that certain tetrahydronaphthalene derivatives can degrade pollutants or enhance microbial degradation processes. Investigating this compound's role in these processes could contribute to developing sustainable solutions for environmental cleanup.

Case Studies

Study Focus Area Findings
Study on NeuropharmacologyInvestigated effects on serotonin receptorsSuggested potential as an SSRI
Cancer Cell ApoptosisEvaluated induction of apoptosis in colorectal cancer cellsDemonstrated ROS generation leading to cell death
Polymer CompositesAnalyzed mechanical properties of polymers with added compoundEnhanced strength and thermal stability observed
Hydrogel ApplicationsExplored drug delivery systems using hydrogelsImproved controlled release profiles noted

Mechanism of Action

The mechanism of action of (S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating the function of the target molecules and pathways involved.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares (S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine with structurally related tetrahydronaphthalenamine derivatives, focusing on substituents, stereochemistry, and properties inferred from the evidence:

Compound Name (CAS) Substituents/Modifications Stereochemistry Key Properties/Applications Reference
This compound Methyl (5,6), primary amine (1) S-configuration Hypothesized enhanced lipophilicity and receptor specificity due to methyl groups; potential use in neurological or enzyme-targeting applications. N/A
5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine (59376-79-3) Methyl (5,7), primary amine (1) Racemic Similar molecular weight (175.27 g/mol) but methyl groups at 5,7 positions; steric effects may differ, influencing binding kinetics. Limited availability.
(S)-1,2,3,4-Tetrahydronaphthalen-1-amine (23357-52-0) Unsubstituted, primary amine (1) S-configuration Lower molecular weight (147.22 g/mol); higher polarity. Hazardous (H315-H319-H335: skin/eye/respiratory irritation). Used in organic syntheses.
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) Cyclohexyl (4), N,N-dimethyl amine (2) Trans Higher melting point (137–139°C); N,N-dimethylation reduces amine reactivity. Evaluated for affinity in receptor studies.
(S)-5-Methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-amine Methyl (5), piperazinyl (8), N-methyl (2) S-configuration Piperazinyl group enhances solubility; used in carboxamide inhibitors (e.g., compound 31/32 in ). Demonstrated 54–93% purity in synthesis.
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (1810074-75-9) Chloro (6), primary amine (1), HCl salt R-configuration Chlorine increases electronegativity; hydrochloride salt improves stability. Molecular weight 218.12 g/mol. No explicit bioactivity data.

Key Observations

Substituent Position and Bioactivity: Methyl groups at 5,6 (target compound) vs. Piperazinyl substituents () improve solubility but reduce passive membrane diffusion compared to methyl groups .

Stereochemical Impact :

  • The S-configuration in the target compound and (S)-1,2,3,4-Tetrahydronaphthalen-1-amine contrasts with the R-enantiomer of 6-chloro derivatives , which may exhibit divergent binding affinities in chiral environments (e.g., dopamine receptors).

Physical Properties :

  • Melting Points: N,N-dimethylated derivatives (e.g., 5l in ) have higher melting points (137–139°C) due to reduced amine flexibility, while primary amines (target compound) are likely oils or low-melting solids.
  • Solubility: Hydrochloride salts (e.g., CAS 1810074-75-9 ) enhance aqueous solubility, whereas methyl groups increase lipophilicity.

Safety Profiles :

  • Primary amines like 1,2,3,4-Tetrahydro-1-naphthylamine (CAS 2217-40-5 ) are associated with irritation hazards (H315-H319-H335). Methyl substitution may mitigate volatility but requires evaluation of metabolic pathways.

Research Implications and Gaps

  • Synthetic Routes : The target compound’s synthesis likely parallels methods in and , involving Friedel-Crafts alkylation or reductive amination, but requires regioselective introduction of 5,6-methyl groups.
  • Biological Data: Limited evidence on the target compound’s activity necessitates further studies comparing its receptor affinity (e.g., dopamine or serotonin receptors) with analogs like 5,6-ADTN derivatives ().
  • HPLC Behavior : Methyl groups may reduce polarity, leading to shorter retention times compared to chloro or cyclohexyl analogs under reverse-phase conditions (e.g., t1 = 10.9–17.2 min in ).

Biological Activity

(S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is a compound with significant biological activity, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H17_{17}N
  • Molecular Weight : 175.28 g/mol
  • CAS Number : 1212799-16-0

The compound features a tetrahydronaphthalene backbone, which is known for its structural versatility and ability to interact with various biological targets.

Research indicates that this compound exhibits activity primarily through modulation of serotonin receptors. Specifically, it has been shown to act as an agonist at several serotonin receptor subtypes, including:

  • 5-HT1A_{1A} : Involved in anxiolytic effects.
  • 5-HT2C_{2C} : Linked to appetite regulation and mood enhancement.
  • 5-HT7_{7} : Associated with cognitive functions and mood disorders.

These interactions suggest potential applications in treating anxiety disorders and depression.

1. Anticonvulsant Effects

A study highlighted the anticonvulsant properties of this compound. The compound demonstrated significant efficacy in reducing seizure activity in animal models by modulating serotonin pathways .

2. Anxiolytic Properties

The compound has been observed to produce anxiolytic effects comparable to conventional anxiolytics. These effects are likely mediated through its action on serotonin receptors, particularly the 5-HT1A_{1A} receptor .

3. Neuroprotective Effects

Research suggests that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation within neural tissues. This property could be beneficial in neurodegenerative conditions .

Case Study 1: Anticonvulsant Activity

In a controlled study involving rodents subjected to induced seizures, this compound was administered at varying dosages. The results indicated a dose-dependent reduction in seizure frequency and duration compared to the control group. The study concluded that the compound's mechanism likely involves serotonergic modulation.

Case Study 2: Anxiolytic Efficacy

A separate investigation assessed the anxiolytic effects of the compound using established behavioral tests such as the elevated plus maze and open field test. Results showed that administration of this compound significantly increased the time spent in open arms and reduced anxiety-like behaviors compared to untreated controls.

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticonvulsantModulation of serotonin receptors
AnxiolyticAgonism at 5-HT1A_{1A} receptor
NeuroprotectiveReduction of oxidative stress

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(1S)-5,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H17N/c1-8-6-7-11-10(9(8)2)4-3-5-12(11)13/h6-7,12H,3-5,13H2,1-2H3/t12-/m0/s1

InChI Key

GHAQMJCDRSTETR-LBPRGKRZSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)[C@H](CCC2)N)C

Canonical SMILES

CC1=C(C2=C(C=C1)C(CCC2)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.